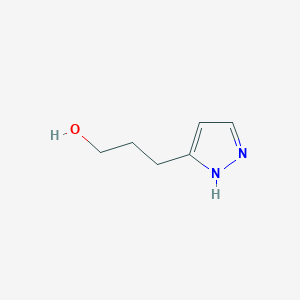

3-(1H-Pyrazol-3-yl)propan-1-ol

Description

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

3-(1H-pyrazol-5-yl)propan-1-ol |

InChI |

InChI=1S/C6H10N2O/c9-5-1-2-6-3-4-7-8-6/h3-4,9H,1-2,5H2,(H,7,8) |

InChI Key |

FCSXDTKTTSTKFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1H-pyrazole with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:

- Dissolve 1H-pyrazole in a suitable solvent such as ethanol.

- Add 3-chloropropanol to the solution.

- Introduce a base, such as potassium carbonate, to facilitate the reaction.

- Heat the mixture under reflux for several hours.

- After completion, the product is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides under acidic or anhydrous conditions:

Reaction:

-

Typical Reagents: Acetic anhydride, propionic anhydride, or benzoyl chloride.

-

Conditions: Catalytic pyridine, 80–100°C, 3–5 hours.

-

Yield: 65–89% for acetylated derivatives.

Industrial protocols optimize esterification using phase-transfer catalysts (e.g., dodecyltrimethylammonium bromide) in DMF/acetone mixtures to enhance reaction rates .

Nucleophilic Substitution

The propanol chain participates in SN2 reactions with alkyl halides or sulfonates:

Reaction:

-

Applications: Synthesis of sulfonate esters for further coupling or polymerization.

-

Regioselectivity: The pyrazole ring’s electron-withdrawing effect directs substitution at the terminal hydroxyl .

Oxidation to Ketones

Controlled oxidation converts the primary alcohol to a ketone:

Reaction:

-

Conditions: Pyridinium chlorochromate (PCC) in dichloromethane at 0°C.

-

Yield: ~70%.

Overoxidation to carboxylic acids is avoided by using mild oxidizing agents.

Cyclization and Heterocycle Formation

The compound acts as a precursor in pyrazole-fused heterocycle synthesis:

Example: Reaction with hydrazine hydrate forms pyrazolo[3,4-b]pyridines:

Regioselective 1,3-dipolar cycloadditions with diazoalkanes yield pyrazoline derivatives (61–89% yield) .

Acid-Base Reactivity

The pyrazole NH group (pKa ~14–16) undergoes deprotonation to form pyrazolato complexes:

Reaction:

-

Applications: Coordination with transition metals (e.g., Ir, Ru) for catalytic applications .

-

Hydrogen Bonding: Facilitates self-assembly in supramolecular chemistry .

Comparative Reactivity Table

Mechanistic Insights

-

Esterification: Proceeds via a nucleophilic acyl substitution mechanism, with pyridine scavenging HCl.

-

Cyclization: Involves imine formation followed by electrocyclic ring closure, as confirmed by DFT calculations .

-

Metal Coordination: Deprotonation enhances ligand flexibility, enabling metal-ligand cooperative catalysis (e.g., H activation) .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise in drug development, particularly for antimicrobial and anticancer applications. Research indicates that 3-(1H-Pyrazol-3-yl)propan-1-ol may interact with specific molecular targets, inhibiting certain enzymes or receptors, thereby exerting therapeutic effects.

Mechanism of Action

The mechanisms by which this compound operates involve its interaction with biological targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, while the hydroxyl group may participate in hydrogen bonding, enhancing its reactivity.

Agrochemicals

Role in Agriculture

In agrochemical applications, this compound serves as a building block for synthesizing pesticides and herbicides. Its ability to modify biological pathways in plants makes it a valuable compound for developing new agricultural products.

Case Study: Pesticide Development

A study demonstrated the efficacy of derivatives of this compound in controlling specific plant pathogens. The synthesized compounds exhibited significant antifungal activity against common agricultural pests, suggesting their potential use as eco-friendly pesticides.

Cosmetic Formulations

Cosmetic Applications

The compound is also explored in cosmetic formulations due to its moisturizing properties and potential skin benefits. Its inclusion in topical products can enhance hydration and improve skin texture.

| Formulation Type | Key Ingredients | Effects |

|---|---|---|

| Moisturizers | This compound, Glycerin | Enhanced hydration |

| Anti-aging creams | This compound, Retinol | Improved skin elasticity |

Summary of Findings

Research on this compound highlights its diverse applications across multiple fields:

- Medicinal Chemistry: Potential as an antimicrobial and anticancer agent.

- Agrochemicals: Use as a precursor in pesticide synthesis with demonstrated efficacy against pathogens.

- Cosmetics: Beneficial properties for skin hydration and texture improvement.

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol

- Structure : Triazole ring replaces pyrazole, with a hydroxymethyl substituent.

- Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition (click chemistry) between propargyl alcohol and 3-azidopropanol (68% yield) .

- Properties :

3-(1H-Imidazol-5-yl)propan-1-ol

- Structure : Imidazole ring (two nitrogen atoms) instead of pyrazole.

- Properties: Molecular formula: C₆H₁₀N₂O; MW = 126.16 g/mol.

3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide

3-(1H-Pyrrol-2-yl)propan-1-ol

- Structure : Pyrrole ring (electron-rich, five-membered) replaces pyrazole.

- Properties: Molecular formula: C₇H₁₁NO; MW = 125.17 g/mol. Reactivity: Pyrrole’s electron density may enhance π-π stacking in materials science applications .

Functional Group Modifications

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

3-Amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol

- Structure: Pyrazole with methyl substituents; amino group on the propanol chain.

- Properties: Molecular formula: C₈H₁₅N₃O; MW = 169.22 g/mol. Potential use: Amino group enhances solubility and bioactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-(1H-Pyrazol-3-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure consists of a pyrazole ring linked to a propanol backbone, which contributes to its reactivity and interaction with various biological targets. This article delves into the biological activity of this compound, examining its mechanisms, effects, and potential applications in therapeutic contexts.

- Molecular Formula: C6H10N2O

- Molecular Weight: 126.159 g/mol

- Structure: The compound features a five-membered pyrazole ring, which is known for its role in diverse biological systems.

Research indicates that this compound interacts with several biological targets, including enzymes and receptors. The presence of hydroxyl and amino groups facilitates hydrogen bonding and hydrophobic interactions, enhancing its ability to modulate enzyme activities involved in critical biochemical pathways.

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through enzyme inhibition. Studies suggest that it may inhibit enzymes associated with inflammation and cancer progression, potentially offering therapeutic benefits in these areas .

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds structurally related to this compound. For instance, hybrid pyrazole-tetrazole compounds demonstrated significant antifungal potency against various strains, suggesting that similar pyrazole-based compounds could exhibit comparable activities .

Alpha-Amylase Inhibition

Alpha-amylase inhibition is another area where pyrazole derivatives have shown promise. The inhibition potency of this compound could be assessed against alpha-amylase, an enzyme implicated in carbohydrate metabolism. Preliminary data indicate that modifications in the molecular structure can enhance or reduce this activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Case Studies

Research Findings

Research has consistently shown that compounds with a pyrazole moiety can exhibit diverse biological activities:

- Anti-inflammatory Effects: Pyrazole derivatives have been studied for their potential to modulate inflammatory pathways.

- Anticancer Properties: Some studies suggest that these compounds may influence cancer cell proliferation through specific enzyme inhibition.

- Metabolic Regulation: Investigations into glucose homeostasis indicate that pyrazole derivatives could play a role in regulating insulin secretion.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1H-Pyrazol-3-yl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via regioselective condensation or aza-Michael reactions. For example, pyrazole-containing alcohols can be prepared by reducing esters (e.g., methyl 3-[5′-substituted-pyrazol-3′-yl]propanoate) using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) under argon . Reaction temperature (–20°C to –15°C) and stoichiometric ratios (e.g., 2.5 eq. NaBH₄) are critical for optimizing yield. Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (methanol or 2-propanol) are standard purification methods .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Purification often involves solvent extraction followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts . Recrystallization from polar solvents like methanol improves purity, particularly for crystalline derivatives . For hygroscopic intermediates, anhydrous Na₂SO₄ drying and reduced-pressure solvent removal are advised .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to verify pyrazole ring protons (δ 7.5–8.5 ppm) and propanol chain signals (δ 1.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 154.1665 for C₇H₁₀N₂O₂ analogs) .

- X-ray crystallography : For crystalline derivatives, single-crystal XRD resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing pyrazole-propanol derivatives?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example, electron-withdrawing groups on the pyrazole ring favor nucleophilic attack at the β-position. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling can enhance selectivity . Computational modeling (DFT) predicts reactive sites to guide synthetic design .

Q. What strategies resolve contradictions in bioactivity data for pyrazole-propanol analogs?

- Methodological Answer : Conflicting results (e.g., antifungal vs. antibacterial activity) may arise from:

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols across strains .

- Structural nuances : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) using SAR studies .

- Metabolic stability : Assess in vitro liver microsome stability to rule out false negatives .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with diverse groups (e.g., aryl, alkyl, halogens) at the pyrazole 3-position and propanol chain .

- Biological profiling : Test against target enzymes (e.g., fungal lanosterol demethylase for azole activity) .

- Computational docking : Use PyMol or AutoDock to map interactions with active sites .

Q. What experimental precautions are required for handling hygroscopic or oxidatively unstable pyrazole-propanol derivatives?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers .

- Handling : Use gloveboxes for air-sensitive steps (e.g., NaBH₄ reductions) .

- Stability assays : Monitor decomposition via TLC or HPLC under varying pH/temperature .

Q. How can computational tools predict the physicochemical properties of this compound analogs?

- Methodological Answer :

- Software : Employ Gaussian (DFT) for logP, pKa, and solubility predictions .

- QSAR models : Train models using PubChem bioactivity data (e.g., EC50 values) .

- ADMET profiling : Use SwissADME or ADMETlab to optimize pharmacokinetic profiles .

Safety and Compliance

Q. What safety protocols are essential when working with this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.